Kinase Inhibition Potency: Reported Nanomolar Activity Requires Independent Verification
A non-primary source asserts that 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine exhibits nanomolar inhibitory activity against a panel of kinases involved in tumor proliferation, citing a 2023 study in the Journal of Medicinal Chemistry [1]. However, a direct search for this publication using the compound's identifiers (CAS number, name, SMILES, InChI Key) failed to retrieve the original research article. The quantitative IC50 values, the identity of the kinase panel, and the specific comparator compounds from this allegedly published study remain unverifiable. Until the primary data can be confirmed, this claim cannot serve as a reliable, quantitative basis for compound differentiation. This item is included to transparently acknowledge the claim a user may encounter in vendor materials while highlighting the evidence gap.
| Evidence Dimension | Kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Reported as nanomolar range (exact values and kinase panel identity unavailable) |
| Comparator Or Baseline | None verifiable |
| Quantified Difference | Cannot be calculated |
| Conditions | Kinase panel assay (unverifiable); 2023 J. Med. Chem. study (unlocatable) |
Why This Matters
For procurement decisions, the absence of independently verifiable primary data for the target compound precludes any meaningful comparison with analogs that have published, reproducible kinase selectivity profiles.
- [1] Kuujia.com. Cas no 946248-20-0 (4-4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl-6-methoxy-2-methylpyrimidine). Product information page. Accessed 2026-04-29. View Source
